An In-depth Technical Guide to 2,3,4,5,6-Pentafluorostyrene: Chemical Properties and Structure
An In-depth Technical Guide to 2,3,4,5,6-Pentafluorostyrene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2,3,4,5,6-pentafluorostyrene. This fluorinated monomer is a versatile building block in polymer chemistry and materials science, offering unique properties due to its highly fluorinated aromatic ring.
Chemical and Physical Properties
2,3,4,5,6-Pentafluorostyrene is a colorless to yellow liquid at room temperature.[1] It is a derivative of styrene (B11656) where the five hydrogen atoms on the benzene (B151609) ring have been substituted by fluorine atoms.[1] Key quantitative data are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₃F₅[2] |
| Molecular Weight | 194.10 g/mol [2] |
| Density | 1.406 g/mL at 25 °C[3] |
| Boiling Point | 62-63 °C at 50 mmHg[3] |
| Refractive Index | n20/D 1.446[3] |
| Flash Point | 34 °C (93.2 °F) - closed cup[4] |
| Appearance | Colorless liquid[5] |
| Solubility | Insoluble in water; soluble in common organic solvents like ethyl acetate, dichloromethane, and chloroform.[1][3] |
| CAS Number | 653-34-9[2] |
Chemical Structure
The structure of 2,3,4,5,6-pentafluorostyrene, systematically named 1-ethenyl-2,3,4,5,6-pentafluorobenzene, consists of a vinyl group (-CH=CH₂) attached to a pentafluorinated benzene ring.[2] This unique structure imparts high chemical reactivity, primarily centered on the terminal double bond and the electron-deficient aromatic ring.[1]
Caption: Chemical structure of 2,3,4,5,6-pentafluorostyrene.
Spectral Data
-
NMR Spectroscopy : 1H, 13C, and 19F NMR spectra are available for 2,3,4,5,6-pentafluorostyrene.[2][6][7] The 1H NMR spectrum shows signals corresponding to the vinyl protons.[6]
-
Infrared (IR) Spectroscopy : IR spectral data has been documented.[8]
-
Mass Spectrometry (MS) : Mass spectral data is also available for this compound.[9]
Reactivity and Key Reactions
The reactivity of 2,3,4,5,6-pentafluorostyrene is dominated by its vinyl group and the highly fluorinated aromatic ring.
1. Polymerization: 2,3,4,5,6-pentafluorostyrene can undergo polymerization through various methods, including free-radical polymerization, atom-transfer radical polymerization (ATRP), and anionic polymerization.[10][11][12] It is used to synthesize homopolymers and copolymers with monomers like styrene and N-phenylmaleimide.[4][10] The resulting poly(pentafluorostyrene) exhibits high thermal stability, chemical resistance, and a low refractive index, making it suitable for applications in optoelectronics.[12]
2. Reactions of the Vinyl Group: The terminal double bond is susceptible to addition reactions.[1] For instance, it can undergo epoxidation with common oxidants and hydrogenation under palladium-carbon catalysis to yield the corresponding ethylbenzene (B125841) derivative.[1]
3. Nucleophilic Aromatic Substitution: The electron-withdrawing fluorine atoms make the aromatic ring susceptible to nucleophilic attack. This allows for post-polymerization modification of poly(pentafluorostyrene).[12] The para-fluorine atom is particularly reactive towards nucleophiles like thiols, enabling the synthesis of functionalized polymers.[12][13]
Caption: Key reaction pathways of 2,3,4,5,6-pentafluorostyrene.
Experimental Protocols
1. Purification of the Monomer: For polymerization reactions, 2,3,4,5,6-pentafluorostyrene is typically purified by passing it through a column to remove inhibitors.[10] Subsequently, it is stored over a drying agent like calcium hydride and then vacuum-distilled before use.[10]
2. Olefin Addition Reaction: The following is a representative protocol for an olefin addition reaction:
-
In a dry reaction flask containing a magnetic stir bar, add 2,3,4,5,6-pentafluorostyrene (97.1 mg, 0.50 mmol, 1.0 equiv).[1]
-
Subject the vial to three vacuum/argon cycles.[1]
-
Add 5 mL of an Ir(ppy)₃ stock solution in dry acetonitrile (B52724) under an inert atmosphere.[1]
-
Inject 2-bromo-2,2-difluoroacetic acid ethyl ester (104 mg, 0.5 mmol, 2.0 equiv) into the reaction mixture.[1]
-
Irradiate the mixture with a blue LED strip (λmax = 456 nm) for 24 hours, maintaining the temperature at 25°C with a fan.[1]
-
Monitor the reaction progress using thin-layer chromatography.[1]
-
After the reaction is complete, remove the solvent under reduced pressure.[1]
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the target product.[1]
Caption: Workflow for an olefin addition reaction.
Applications
The unique properties of 2,3,4,5,6-pentafluorostyrene and its polymers make them valuable in various high-tech applications. These include:
-
Optical Waveguides : Used in the synthesis of fluorinated and photocrosslinkable liquid prepolymers for flexible optical waveguides.[3][4][14]
-
Low-Dielectric Constant Materials : The polymers are of interest to the optoelectronic industry for creating materials with low permittivity.[10]
-
Organocatalysis : Copolymers of 2,3,4,5,6-pentafluorostyrene have been functionalized and used as organocatalysts.[11]
-
Biomedical Applications : Polymeric fluorinated nanoparticles prepared from this monomer have been explored for magnetic resonance imaging (MRI) applications.[3][14]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2,3,4,5,6-Pentafluorostyrene | C8H3F5 | CID 69556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,4,5,6-PENTAFLUOROSTYRENE | 653-34-9 [chemicalbook.com]
- 4. 2,3,4,5,6-五氟苯乙烯 99%, contains 0.1% p-tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 5. innospk.com [innospk.com]
- 6. 2,3,4,5,6-PENTAFLUOROSTYRENE(653-34-9) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 2,3,4,5,6-PENTAFLUOROSTYRENE(653-34-9) IR Spectrum [m.chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sequence-controlled copolymers of 2,3,4,5-pentafluorostyrene: mechanistic insight and application to organocatalysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. ossila.com [ossila.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2,3,4,5,6-Pentafluorostyrene, 98%, stab. with 250ppm 4-tert-butylcatechol 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
